2-{4-ethyl-5-[(3-fluoropropyl)sulfanyl]-4H-1,2,4-triazol-3-yl}thieno[2,3-b]quinoline
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Description
“2-{4-ethyl-5-[(3-fluoropropyl)sulfanyl]-4H-1,2,4-triazol-3-yl}thieno[2,3-b]quinoline” is a chemical compound. Unfortunately, there is not much specific information available about this compound .
Physical and Chemical Properties Analysis
Some physical and chemical properties of this compound can be found on various chemical databases . These may include its melting point, boiling point, density, molecular formula, and molecular weight.Mechanism of Action
Target of Action
Similar 1,2,4-triazole derivatives have been reported to interact with thearomatase enzyme . This enzyme plays a crucial role in the biosynthesis of estrogens, which are involved in various physiological processes.
Mode of Action
In the case of similar 1,2,4-triazole derivatives acting as aromatase inhibitors, thenitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450 . The phenyl moieties also have a key interaction in the active site of the enzyme .
Biochemical Pathways
If the compound acts as an aromatase inhibitor like other 1,2,4-triazole derivatives, it would affect thebiosynthesis of estrogens . This could have downstream effects on various physiological processes regulated by these hormones.
Pharmacokinetics
The presence of the 1,2,4-triazole ring in similar compounds has been reported to improve pharmacokinetics, pharmacological, and toxicological properties .
Result of Action
If it acts as an aromatase inhibitor, it could potentiallyreduce the levels of estrogens in the body . This could have implications for conditions where estrogen levels play a role, such as certain types of cancer.
Properties
IUPAC Name |
2-[4-ethyl-5-(3-fluoropropylsulfanyl)-1,2,4-triazol-3-yl]thieno[2,3-b]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4S2/c1-2-23-16(21-22-18(23)24-9-5-8-19)15-11-13-10-12-6-3-4-7-14(12)20-17(13)25-15/h3-4,6-7,10-11H,2,5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVCTRUZMSOLBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCCCF)C2=CC3=CC4=CC=CC=C4N=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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